
4-(3,5-Dicarboxyphenyl)phenol
Descripción general
Descripción
“4-(3,5-Dicarboxyphenyl)phenol” is a chemical compound with the CAS Number: 1261889-89-7 . It has a molecular weight of 258.23 and its IUPAC name is 4’-hydroxy [1,1’-biphenyl]-3,5-dicarboxylic acid .
Molecular Structure Analysis
The InChI code for “4-(3,5-Dicarboxyphenyl)phenol” is1S/C14H10O5/c15-12-3-1-8 (2-4-12)9-5-10 (13 (16)17)7-11 (6-9)14 (18)19/h1-7,15H, (H,16,17) (H,18,19) . This indicates that the compound has 14 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms. Physical And Chemical Properties Analysis
“4-(3,5-Dicarboxyphenyl)phenol” is a solid at room temperature .Aplicaciones Científicas De Investigación
Metabolic Pathways and Toxicity Assessment
The metabolism and toxicological assessment of phenolic compounds, including those structurally related to 4-(3,5-Dicarboxyphenyl)phenol, have been a focus of scientific research. Studies on compounds like 3,4,3',4'-tetrachlorobiphenyl (TCB) in rats have identified metabolites such as 5-hydroxy-3,4,3',4'-TCB and 4-hydroxy-3,5,3',4'-TCB, shedding light on the metabolic pathways and potential detoxification processes of phenolic substances. These insights are crucial for understanding the environmental and biological impacts of phenolic pollutants and their metabolites (Yoshimura et al., 1987).
Neurotoxicity and Brain Barrier Permeability
Research on the neurotoxic effects of phenolic compounds and their metabolites, such as those derived from flavan-3-ols, indicates that certain metabolites can cross the blood-brain barrier. This is significant for understanding the neurological impacts of environmental contaminants and dietary phenolics. The study by Angelino et al. (2019) on 5-(hydroxyphenyl)-γ-valerolactone-sulfate, a microbial metabolite of flavan-3-ols, demonstrates its ability to reach the brain, suggesting potential neuroprotective or neurotoxic effects of phenolic compound metabolites (Angelino et al., 2019).
Pharmacokinetics and Drug Development
The pharmacokinetics of phenolic compounds, including their absorption, distribution, metabolism, and excretion, are fundamental to drug development and toxicology. The study on Danshen extract by Zhang et al. (2011) highlights the importance of understanding how phenolic compounds and their metabolites are processed in the body, including their ability to cross physiological barriers like the blood-brain barrier. Such research aids in the design of therapeutics and in assessing the safety of phenolic-containing products (Zhang et al., 2011).
Environmental Impact and Ecotoxicology
The environmental fate and ecotoxicological effects of phenolic compounds are critical areas of research, especially given the widespread use of phenolics in industrial and consumer products. Studies on the aquatic toxicity of bisphenol A, a phenolic compound with structural similarities to 4-(3,5-Dicarboxyphenyl)phenol, provide insights into the potential ecological risks of phenolic pollutants. Understanding the impact of phenolic compounds on aquatic life forms the basis for environmental regulations and pollution control strategies (Mihaich et al., 2009).
Antioxidant Properties and Health Implications
The antioxidant properties of phenolic compounds are widely studied for their potential health benefits, including neuroprotection and the prevention of chronic diseases. Research on canolol, a phenolic compound with antioxidant activity, in transgenic mice models demonstrates its potential in inhibiting gastric tumor initiation and progression. Such studies contribute to the understanding of the dietary intake of phenolics and their metabolites in disease prevention and health promotion (Cao et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
5-(4-hydroxyphenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-12-3-1-8(2-4-12)9-5-10(13(16)17)7-11(6-9)14(18)19/h1-7,15H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEJCTNHESKEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683616 | |
| Record name | 4'-Hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dicarboxyphenyl)phenol | |
CAS RN |
1261889-89-7 | |
| Record name | 4'-Hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,2,2-Trifluoroethyl)amino]phenol](/img/structure/B1425077.png)
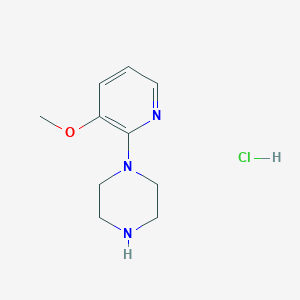
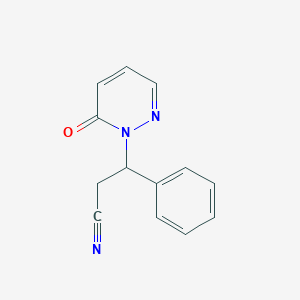
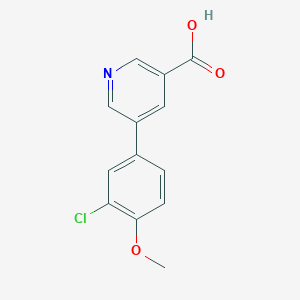
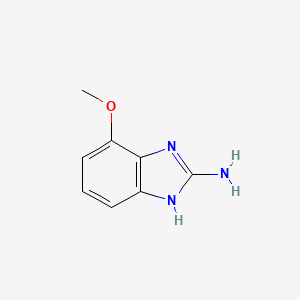
![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1425085.png)

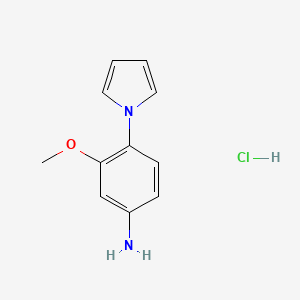
![1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B1425093.png)
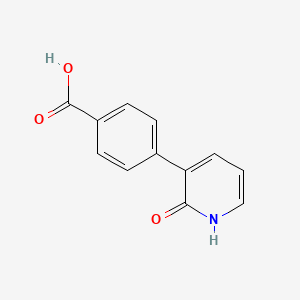

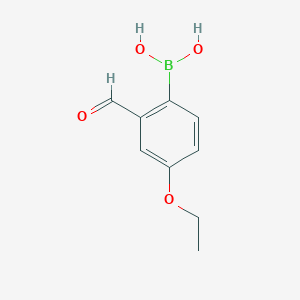
![7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine](/img/structure/B1425098.png)
![N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide](/img/structure/B1425099.png)